molecular formula C15H17N3O B6577100 N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide CAS No. 1197654-80-0

N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B6577100
CAS No.: 1197654-80-0
M. Wt: 255.31 g/mol
InChI Key: GANWZXSCCWIRNB-UHFFFAOYSA-N
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Description

“N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide” is a complex organic compound. It contains a pyrazole ring, which is a heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, and a cyclopentanecarboxamide group . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the other functional groups . Pyrazole compounds are known to participate in a variety of chemical reactions .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in fields like medicinal chemistry and drug discovery. Further studies could also aim to optimize the synthesis process and investigate the compound’s reactivity and mechanism of action .

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(12-3-1-2-4-12)17-13-7-5-11(6-8-13)14-9-10-16-18-14/h5-10,12H,1-4H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANWZXSCCWIRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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